Cas no 2100-21-2 (1,3,5-triethyl-2-iodobenzene)
1,3,5-triethyl-2-iodobenzene structure
Product Name:1,3,5-triethyl-2-iodobenzene
Numero CAS:2100-21-2
MF:C12H17I
MW:288.167855978012
CID:1397864
PubChem ID:15936283
Update Time:2025-04-20
1,3,5-triethyl-2-iodobenzene Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,3,5-triethyl-2-iodobenzene
- Vancide-TH
- hexahydro-1,3,5-triethyl-1,3,5-triazine
- Triethyl-trimethylenetriamine
- Monojod-sym.triethylbenzol
- 1,3,5-Triaethyl-2-jod-benzol
- 1,3,5-Triazine, 1,3,5-triethylhexahydro-
- 2-iodo-1,3,5-triethylbenzene
- 1,3,5-triethyl-2,4,6-tribromo-benzene
- 1,3,5-triethyl-2-iodo-benzene
- s-Triazine, 1,3,5-triethylhexahydro-
- 1,3,5-triethyl-1,3,5-triazacyclohexane
- 1,3,5-triethylhexahydro-1,3,5-triazine
- EINECS 231-924-4
- 1,3,5-triethylhexahydrotriazine
- Vancide TH
- 1,3,5-Triaethyl-2,4,6-tribrom-benzol
- 2,4,6-Triethyl-jodbenzol
- hexahydro-1,3,5-tris(2-ethyl)-s-triazine
- Hexahydro-1,3,5-triethyl-s-triazine
- 1,3,5-Triethylhexahydro-s-triazine
- Vancide-TH; hexahydro-1,3,5-triethyl-1,3,5-triazine; Triethyl-trimethylenetriamine; Monojod-sym.triethylbenzol; 1,3,5-Triaethyl-2-jod-benzol; 1,3,5-Triazine, 1,3,5-triethylhexahydro-; 2-iodo-1,3,5-triethylbenzene; 1,3,5-triethyl-2,4,6-tribromo-benzene; 1,3,5-triethyl-2-iodo-benzene; s-Triazine, 1,3,5-triethylhexahydro-; 1,3,5-triethyl-1,3,5-triazacyclohexane; 1,3,5-triethylhexahydro-1,3,5-triazine; EINECS 231-924-4; 1,3,5-triethylhexahy
- 2100-21-2
- AKOS019067709
- SCHEMBL8629559
-
- Inchi: 1S/C12H17I/c1-4-9-7-10(5-2)12(13)11(6-3)8-9/h7-8H,4-6H2,1-3H3
- Chiave InChI: QFNUAICBNYCLNS-UHFFFAOYSA-N
- Sorrisi: IC1C(CC)=CC(CC)=CC=1CC
Proprietà calcolate
- Massa esatta: 288.03711
- Massa monoisotopica: 288.03750g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 13
- Conta legami ruotabili: 3
- Complessità: 130
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 5
- Superficie polare topologica: 0Ų
Proprietà sperimentali
- Densità: 1.372
- Punto di ebollizione: 281.7°C at 760 mmHg
- Punto di infiammabilità: 125.7°C
- Indice di rifrazione: 1.559
- PSA: 0
1,3,5-triethyl-2-iodobenzene Letteratura correlata
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
2100-21-2 (1,3,5-triethyl-2-iodobenzene) Prodotti correlati
- 19099-54-8(2-Iodocumene)
- 175277-95-9(1-Ethyl-2-iodo-3-methylbenzene)
- 35444-93-0(1-Benzyl-2-iodobenzene)
- 18282-40-1(1-Ethyl-2-iodobenzene)
- 163704-47-0(2,6-Diisopropyliodobenzene)
- 866996-02-3(4-Ethyl-1-iodo-2-methylbenzene)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
Fornitori consigliati
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso